molecular formula C20H21FN2O6S B3442960 N-(4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3442960
M. Wt: 436.5 g/mol
InChI Key: WLRUIJXYBZPPOV-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core substituted with a 4-fluorophenyl group and a morpholin-4-yl-2-oxoethyl moiety. The morpholine ring contributes to solubility and hydrogen-bonding capacity, making this compound a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O6S/c21-15-1-3-16(4-2-15)23(14-20(24)22-7-9-27-10-8-22)30(25,26)17-5-6-18-19(13-17)29-12-11-28-18/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRUIJXYBZPPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

A. Sulfonamide vs. Amide Derivatives

  • Target Compound: Contains a sulfonamide (–SO₂–NH–) group linked to the benzodioxine core.
  • N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide (): Replaces sulfonamide with a benzamide (–CONH–) group.

B. Heterocyclic Substituents

  • Morpholine vs. Piperazine (): The target compound’s morpholine ring is a six-membered oxygen-containing heterocycle, offering moderate solubility and rigidity. In contrast, the piperazine group in N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide introduces two nitrogen atoms, increasing basicity and hydrogen-bond donor capacity .
  • Triazole Derivatives () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones replace the benzodioxine core with a triazole ring. Triazoles exhibit tautomerism and aromatic stabilization, influencing electronic properties and metabolic stability .

Spectroscopic Characterization

  • IR Spectroscopy :
    • The target compound’s sulfonamide group would show ν(S=O) stretches at ~1130–1370 cm⁻¹ and ν(N–H) at ~3300 cm⁻¹.
    • In contrast, triazole-thiones () exhibit ν(C=S) at ~1247–1255 cm⁻¹ and lack C=O bands, confirming tautomeric forms .
  • NMR Spectroscopy :
    • The morpholine ring’s protons resonate as a singlet at δ ~3.6–3.8 ppm (¹H-NMR), while the benzodioxine core’s methylene groups appear as multiplets at δ ~4.2–4.5 ppm.
    • Piperazine-containing analogs () display split signals for N–CH₂ groups at δ ~2.5–3.5 ppm .

Comparative Data Table

Compound Class Core Structure Key Substituents Notable Properties References
Target Compound Benzodioxine-sulfonamide 4-Fluorophenyl, morpholin-2-oxoethyl High solubility, moderate acidity
Piperazine-Benzodioxine () Benzodioxine-sulfonamide 4-Fluorophenyl, piperazine, furyl Increased basicity, aromatic interactions
Triazole-Thiones () Triazole-sulfonylphenyl 2,4-Difluorophenyl, X-substituents Tautomerism, metabolic stability
Benzamide () Benzodioxine-amide 4-Fluorophenyl, ethyl Lower acidity, reduced H-bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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